![molecular formula C10H20N2O B2584247 1-(4-Methylpiperazin-1-yl)pentan-1-one CAS No. 10001-06-6](/img/structure/B2584247.png)
1-(4-Methylpiperazin-1-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Methylpiperazin-1-yl)pentan-1-one” is a chemical compound with the IUPAC name 1-methyl-4-pentanoylpiperazine . It has a molecular weight of 184.28 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H20N2O/c1-3-4-5-10(13)12-8-6-11(2)7-9-12/h3-9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Studies
1-(4-Methylpiperazin-1-yl)pentan-1-one and its derivatives have been the focus of various synthesis and spectroscopic studies. For example, a study on 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione revealed its synthesis and characterization using different spectroscopic techniques. Density Functional Theory (DFT) calculations and molecular docking studies were employed to elucidate its biological activity, indicating its potential in scientific research applications (Murugesan et al., 2021).
Applications in Malaria Chemotherapy
A novel derivative exhibiting activity against chloroquine-resistant malaria parasites was identified, indicating the compound's potential in overcoming drug resistance in malaria chemotherapy. This highlights the compound's importance in developing new treatments for malaria (Dola et al., 2016).
Anticholinesterase Activity
A study on the synthesis of certain derivatives involving this compound and their anticholinesterase activity indicates its potential in the development of treatments for diseases like Alzheimer's (Filippova et al., 2019).
Anti-Bone Cancer Activity
Derivatives of this compound have been investigated for their anti-bone cancer activity. Molecular docking studies suggest their potential effectiveness in treating bone cancer, showcasing the compound's versatility in therapeutic applications (Lv et al., 2019).
Synthesis of Key Precursors in Drug Development
The compound has been used in the synthesis of key precursors for important drugs, such as imatinib. Efficient synthesis techniques have been developed for this purpose, demonstrating its utility in pharmaceutical manufacturing (Koroleva et al., 2012).
Anticonvulsant Properties
Research has been conducted on the anticonvulsant properties of derivatives of this compound, highlighting its potential in developing treatments for epilepsy and related disorders (Obniska et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-methylpiperazin-1-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-4-5-10(13)12-8-6-11(2)7-9-12/h3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNGEKSTTQZLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10001-06-6 |
Source
|
Record name | 1-(4-methylpiperazin-1-yl)pentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.